(3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(3-Bromophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromophenyl group, a thiazolylmethyl group, and a piperazinylmethanone moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
It’s worth noting that piperazine derivatives, a structural motif found in this compound, are known to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to bring about changes in the body’s response to the drug.
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
Some piperazine derivatives have been reported to exhibit good antibacterial activity , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures. One common synthetic route is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a bromophenyl boronic acid with a thiazolylmethyl piperazine derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base such as sodium carbonate, and a suitable solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require the use of larger reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product. The choice of reagents and solvents would also be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: : The thiazolylmethyl group can be reduced to form a thiazolylmethylamine derivative.
Substitution: : The piperazinylmethanone moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Bromophenol derivatives
Reduction: : Thiazolylmethylamine derivatives
Substitution: : Various substituted piperazines
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its antimicrobial and antiproliferative properties, making it a candidate for developing new drugs.
Medicine: : Its derivatives have been explored for their potential use in treating various diseases, including cancer and bacterial infections.
Industry: : It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Similar compounds include:
4-(4-Bromophenyl)-thiazol-2-amine derivatives: : These compounds have shown promising antimicrobial activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: : These compounds have been studied for their potential as antimicrobial and antiproliferative agents.
Properties
IUPAC Name |
(3-bromophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3OS.ClH/c1-12-11-22-15(18-12)10-19-5-7-20(8-6-19)16(21)13-3-2-4-14(17)9-13;/h2-4,9,11H,5-8,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPBMELULCLGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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